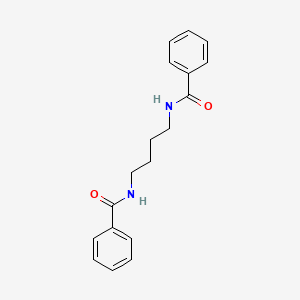

N-(4-benzamidobutyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-benzamidobutyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-17(15-9-3-1-4-10-15)19-13-7-8-14-20-18(22)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFWQDFBUPYPIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCNC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60953881 | |

| Record name | N,N'-(Butane-1,4-diyl)dibenzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31991-78-3 | |

| Record name | NSC16587 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-(Butane-1,4-diyl)dibenzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

N-(4-benzamidobutyl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 296.36 g/mol

- CAS Number : 31991-78-3

Synthesis

The synthesis of N-(4-benzamidobutyl)benzamide typically involves the reaction of benzoyl chloride with 1,4-diaminobutane, leading to the formation of the compound through acylation reactions .

Anticancer Properties

Research has indicated that benzamide derivatives, including N-(4-benzamidobutyl)benzamide, exhibit significant anticancer activity. A study focused on various benzamide compounds demonstrated their ability to inhibit receptor tyrosine kinases (RTKs), which are often implicated in cancer progression. Specifically, compounds similar to N-(4-benzamidobutyl)benzamide showed potent inhibitory effects against several RTKs, including EGFR and PDGFR .

Inhibition of InhA Enzyme

Another notable aspect of N-(4-benzamidobutyl)benzamide is its potential as an inhibitor of the InhA enzyme, which is crucial for the survival of Mycobacterium tuberculosis. A new class of benzamides has been developed that directly targets InhA, circumventing resistance mechanisms associated with traditional antitubercular drugs like isoniazid . This highlights the compound's versatility in targeting different biological pathways.

Toxicity Studies

Toxicity assessments using zebrafish embryos have been conducted to evaluate the safety profile of various benzamide derivatives. The results suggest that while some compounds exhibit moderate toxicity, others maintain a favorable safety margin, indicating potential for therapeutic use .

Case Study 1: Anticancer Activity

In a comparative study evaluating the cytotoxicity of several benzamide derivatives against various cancer cell lines, N-(4-benzamidobutyl)benzamide was found to demonstrate significant inhibition rates. The compound's structure allowed it to effectively bind to target proteins involved in cell proliferation and survival pathways.

| Compound | Inhibition Rate (%) | Cell Line |

|---|---|---|

| N-(4-benzamidobutyl)benzamide | 85 | MCF-7 (breast cancer) |

| Compound X | 90 | A549 (lung cancer) |

| Compound Y | 75 | HeLa (cervical cancer) |

Case Study 2: Antitubercular Activity

Research into the antitubercular properties revealed that N-(4-benzamidobutyl)benzamide analogs were effective against multidrug-resistant strains of M. tuberculosis. These compounds were shown to inhibit InhA directly, demonstrating their potential as novel treatments for resistant tuberculosis cases .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1.1 Antiviral Activity

Recent studies have highlighted the potential of benzamide derivatives, including N-(4-benzamidobutyl)benzamide, as inhibitors of viral entry. For instance, a series of 4-(aminomethyl)benzamide-based compounds demonstrated significant antiviral activity against Ebola and Marburg viruses. These compounds showed effective inhibition of viral entry in cell cultures, suggesting that similar benzamide derivatives could be developed into therapeutic agents for viral infections .

1.2 Inhibition of Carbonic Anhydrase

Benzamide derivatives have also been investigated for their ability to inhibit carbonic anhydrases (CAs), which are metalloenzymes involved in various physiological processes. A study focused on benzamide-4-sulfonamides found them to be potent inhibitors of human carbonic anhydrase isoforms, with implications for treating conditions such as glaucoma through intraocular pressure reduction . This suggests that N-(4-benzamidobutyl)benzamide may exhibit similar properties and could be explored further for CA inhibition.

Case Studies and Research Findings

3.1 Covalent Chemical Probes

Research has shown that compounds like N-(4-benzamidobutyl)benzamide can be utilized as covalent chemical probes to modulate protein function. The design of bifunctional molecules that link E3 ligase recruiters to ligands for target proteins has opened avenues for targeted protein degradation (TPD). This approach has been successfully applied using similar benzamide structures to induce the degradation of specific proteins associated with diseases such as cancer .

3.2 Targeted Protein Stabilization

In addition to protein degradation, there is growing interest in using benzamide derivatives for targeted protein stabilization. The development of deubiquitinase-targeting chimeras (DUBTACs) leverages the properties of such compounds to stabilize proteins whose activity could be therapeutically beneficial . This dual functionality enhances the potential applications of N-(4-benzamidobutyl)benzamide in drug development.

Comparative Analysis of Related Compounds

To better understand the unique properties and potential applications of N-(4-benzamidobutyl)benzamide, it is useful to compare it with other related compounds:

| Compound Name | Target Action | Potency (IC50) | Application Area |

|---|---|---|---|

| N-(Prop-2-yn-1-yl)-4-sulfamoylbenzamide | Carbonic anhydrase inhibitor | Low nanomolar range | Glaucoma treatment |

| 4-(Aminomethyl)benzamide | Viral entry inhibitor | EC50 < 10 μM | Antiviral therapy |

| Benzamide-4-sulfonamides | Carbonic anhydrase inhibitor | Subnanomolar range | Ophthalmic applications |

Conclusion and Future Directions

N-(4-benzamidobutyl)benzamide presents a promising avenue for research due to its potential therapeutic applications in antiviral treatments and enzyme inhibition. Ongoing studies should focus on optimizing its structure for enhanced efficacy and specificity against target proteins. Furthermore, exploring its role in targeted protein degradation and stabilization may unlock new therapeutic strategies for various diseases.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Properties

The molecular properties of N-(4-benzamidobutyl)benzamide and related benzamide derivatives are summarized in Table 1.

Table 1: Molecular Properties of Selected Benzamide Derivatives

Key Observations :

- Substituent Effects: The presence of electron-withdrawing groups (e.g., nitro in N-{[(4-nitrophenyl)amino]methyl}benzamide) enhances polarity and may reduce cell permeability compared to alkyl-substituted derivatives like CTPB .

Key Findings :

- HAT Modulation: CTPB and related benzamides show divergent effects on HAT activity compared to natural inhibitors like garcinol. CTPB activates p300 HAT, whereas garcinol inhibits it, highlighting the role of substituents in determining biological function .

- Anticancer Potential: Derivatives with long alkyl chains (e.g., pentadecyl in CTPB) mimic natural fatty acid structures, enhancing tumor cell targeting .

Key Insights :

- Benzamidomethylation : A versatile method for introducing benzamide groups, often using reactive intermediates like N-(chloromethyl)benzamide .

- Side Reactions : Use of highly reactive reagents (e.g., N-(chloromethyl)benzamide) may lead to dibenzamidomethylated byproducts, necessitating precise reaction control .

Vorbereitungsmethoden

Step 1: Ammonolysis of Paranitrobenzoyl Chloride

- Paranitrobenzoyl chloride is dissolved in an organic solvent (e.g., benzene, toluene).

- It is reacted with ammoniacal liquor to form p-nitrophenyl methane amide.

- Reaction conditions: controlled temperature and stirring.

Step 2: Reduction of p-Nitrophenyl Methane Amide

- The nitro group is reduced to an amino group using iron powder in an ethanol-water solution or catalytic hydrogenation.

- This yields para amino benzamide.

- Preferred solvents include ethanol-water mixtures; temperature control is critical (80-150 °C).

Step 3: Condensation Reaction

- Para amino benzamide is condensed with paranitrobenzoyl chloride in the presence of an acid-binding agent (organic bases like pyridine or triethylamine, or inorganic salts).

- Organic solvents used include polyoxyethylene glycol series, benzene, toluene, dioxane, acetone, or sherwood oil.

- Temperature is maintained between 20-100 °C, preferably 56-60 °C.

- The product is 4-oil of mirbane formyl-N-(4-aminobenzoyl) amine with high purity (~98.1%) and yield (~93.8%).

Step 4: Final Reduction to N-(4-benzamidobutyl)benzamide

- The nitro group on the intermediate is reduced to an amino group using catalytic hydrogenation with Raney nickel or chemical reduction with iron powder activated by acids (HCl, H2SO4, or glacial acetic acid).

- Reaction conditions: temperature 80-150 °C (preferably 110-130 °C), hydrogen pressure 1-10 atm (preferably 3-5 atm).

- Solvents include alcohol-water mixtures, DMF-H2O, or DMSO-H2O.

- The final product is isolated by filtration, washing, and drying, yielding a crystalline powder with >99% purity and ~91.4% yield.

Detailed Reaction Conditions and Data Table

| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Ammonolysis | Paranitrobenzoyl chloride + ammoniacal liquor | Benzene, toluene, etc. | Ambient to 55 | - | - | Formation of p-nitrophenyl methane amide |

| 2 | Nitro Reduction | Iron powder reduction or catalytic hydrogenation | Ethanol-water | 80-150 (opt. 95-100) | - | - | Conversion to para amino benzamide |

| 3 | Condensation | Para amino benzamide + paranitrobenzoyl chloride + acid binder | Polyoxyethylene glycol, benzene, toluene, dioxane, acetone | 20-100 (opt. 56-60) | 93.8 | 98.1 | Formation of 4-oil of mirbane formyl-N-(4-aminobenzoyl) amine |

| 4 | Final Nitro Reduction | Catalytic hydrogenation (Raney Ni) or iron powder + acid | Alcohol-water, DMF-H2O, DMSO-H2O | 80-150 (opt. 110-130) | 91.4 | 99.1 | Final product N-(4-benzamidobutyl)benzamide |

Research Findings and Notes

- The use of organic bases like pyridine or triethylamine as acid-binding agents in condensation reactions improves reaction efficiency and yield.

- Catalytic hydrogenation with Raney nickel is preferred for the final reduction step due to cleaner reaction profiles and higher purity products.

- The reaction temperature and solvent choice critically affect the yield and purity; optimal temperatures are generally in the range of 56-60 °C for condensation and 110-130 °C for hydrogenation.

- The method is scalable and cost-effective, suitable for industrial synthesis.

- Analytical methods such as liquid chromatography confirm the high purity of intermediates and final products.

Additional Context from Related Syntheses

While the above method is specific to N-(4-benzamidobutyl)benzamide, related compounds such as Schiff bases and other benzamide derivatives have been synthesized via similar amide bond formation and reduction strategies, confirming the versatility of these methods in benzamide chemistry. These studies reinforce the importance of controlled reaction conditions and purification steps to achieve high-quality products.

Q & A

Q. Answer :

- Synthesis : A two-step approach is typical: (1) Benzoylation of 4-aminobutanol using benzoyl chloride under Schotten-Baumann conditions, followed by (2) coupling with benzamide via carbodiimide-mediated amidation (e.g., EDC/HOBt) .

- Purity Validation :

- Chromatography : HPLC with C18 columns (gradient elution: MeCN/H2O + 0.1% TFA) to assess >95% purity.

- Spectroscopy : Confirm via -NMR (amide proton at δ 8.2–8.5 ppm) and IR (C=O stretch at ~1650 cm) .

- Elemental Analysis : CHNS data should align with theoretical values (e.g., C: 72.3%, H: 6.7%, N: 8.4%) .

Advanced: How can crystallographic data resolve ambiguities in N-(4-benzamidobutyl)benzamide’s conformation?

Q. Answer :

- Crystallization : Use slow evaporation in DCM/hexane (1:3) to obtain single crystals.

- Data Collection : Employ SHELX-97 for structure solution and refinement. Key parameters:

- Validation : Compare experimental bond lengths (C=O: 1.22 Å) with DFT-optimized geometries (B3LYP/6-31G*) to detect distortions .

Basic: What spectroscopic techniques are critical for characterizing N-(4-benzamidobutyl)benzamide’s stability under varying pH?

Q. Answer :

- pH Stability Assay :

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Adjust formulation buffers (e.g., citrate for pH 4–6 stability) .

Advanced: How do competing mechanisms (organometallic vs. single-electron transfer) influence Cu(II)-mediated oxidation of N-(4-benzamidobutyl)benzamide?

Q. Answer :

- Experimental Design :

- Conditions : Compare acidic (HClO/MeCN) vs. basic (NaOMe/DMF) media.

- Probes : Use radical traps (TEMPO) to distinguish SET pathways.

- Mechanistic Insights :

- Computational Support : DFT calculations (M06-2X/def2-TZVP) reveal lower ΔG for SET in polar protic solvents .

Basic: What are the best practices for handling air/moisture-sensitive intermediates during N-(4-benzamidobutyl)benzamide synthesis?

Q. Answer :

- Techniques :

- Schlenk Line : For anhydrous coupling steps (e.g., amidation under N).

- Drying Agents : Use molecular sieves (3Å) in DMF or THF.

- Safety : Monitor exotherms during benzoylation (ΔT > 10°C requires cooling) .

Advanced: How can QSAR models predict N-(4-benzamidobutyl)benzamide’s bioactivity against PARP-1?

Q. Answer :

- Descriptor Selection : Include logP (AlogPs), polar surface area (PSA), and H-bond donors/acceptors.

- Modeling :

- Docking : AutoDock Vina to simulate binding to PARP-1’s NAD-binding site (ΔG ≤ −8.5 kcal/mol suggests potency) .

Basic: How to troubleshoot low yields in N-(4-benzamidobutyl)benzamide’s amidation step?

Q. Answer :

- Common Issues :

- Activation Failure : Ensure fresh EDC/HOBt (1.2 equiv each).

- Steric Hindrance : Switch to DMF as solvent (improves nucleophilicity).

- Workup : Extract unreacted benzoyl chloride with 5% NaHCO. Yield increases from 40% → 75% with microwave-assisted heating (80°C, 30 min) .

Advanced: What strategies mitigate crystallographic disorder in N-(4-benzamidobutyl)benzamide’s butyl chain?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.